1-Benzyl-4-methylenepiperidine-13C, d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-methylenepiperidine-13C, d6 is a compound that is labeled with stable isotopes of carbon-13 and deuterium. This labeling makes it particularly useful in scientific research, especially in the fields of chemistry and pharmacology. The compound is a derivative of 1-Benzyl-4-methylenepiperidine, where specific hydrogen atoms are replaced with deuterium and a carbon atom is replaced with carbon-13 .
Preparation Methods
The synthesis of 1-Benzyl-4-methylenepiperidine-13C, d6 involves the incorporation of carbon-13 and deuterium into the molecular structureThe reaction conditions often involve the use of deuterated reagents and carbon-13 labeled precursors . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and isotopic enrichment.
Chemical Reactions Analysis
1-Benzyl-4-methylenepiperidine-13C, d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-methylenepiperidine-13C, d6 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is employed in metabolic studies to track the incorporation and transformation of labeled atoms in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is utilized in the development of new materials and in quality control processes
Mechanism of Action
The mechanism of action of 1-Benzyl-4-methylenepiperidine-13C, d6 involves its incorporation into molecular structures where it acts as a stable isotope tracer. The deuterium and carbon-13 labels allow researchers to track the compound’s behavior in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
1-Benzyl-4-methylenepiperidine-13C, d6 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1-Benzyl-4-methylenepiperidine: The non-labeled version of the compound.
1-Benzyl-4-methylenepiperidine-d6: Labeled with deuterium only.
1-Benzyl-4-methylenepiperidine-13C: Labeled with carbon-13 only
The uniqueness of this compound lies in its dual labeling with both carbon-13 and deuterium, providing enhanced capabilities for tracing and studying complex systems.
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1-benzyl-3,3,5,5-tetradeuterio-4-(dideuterio(113C)methylidene)piperidine |
InChI |
InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-6H,1,7-11H2/i1+1D2,7D2,8D2 |
InChI Key |
ZRZQISCXGOINND-NGSSYEFPSA-N |
Isomeric SMILES |
[2H][13C](=C1C(CN(CC1([2H])[2H])CC2=CC=CC=C2)([2H])[2H])[2H] |
Canonical SMILES |
C=C1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.